Fmoc-D-allo-Thr-OH

描述

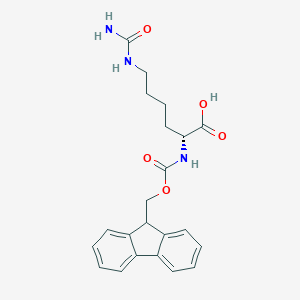

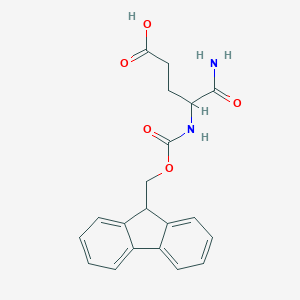

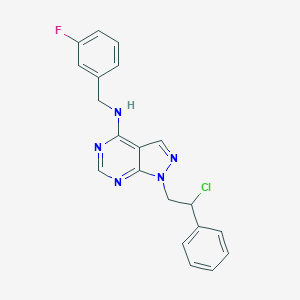

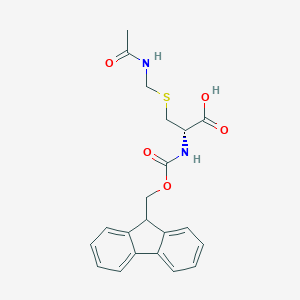

Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . It is a standard building block for the introduction of D-threonine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

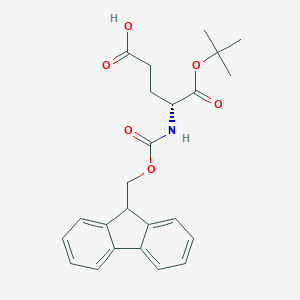

Fmoc-D-Allo-Thr(TBU)-OH can be synthesized by Fischer and Sandosham through the protection of hydroxy groups with the tBu using H2SO4/2-methylpropene and deprotection of tBu ester by 25% Cl2CHCOOH in 8% yield .

Molecular Structure Analysis

The molecular formula of this compound is C19H19NO5 . The molecular weight is 341.4 g/mol .

Chemical Reactions Analysis

The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 341.36 g/mol . It is a solid substance at room temperature .

科学研究应用

肽合成:Fmoc-D-allo-Thr-OH 在保护型 D-异赤霉酸衍生物的合成中发挥作用,这些衍生物是肽中的关键组成部分。例如,它参与了对细胞毒性海洋肽的不对称合成,对肽治疗领域做出了重大贡献 (Tokairin et al., 2018)。

抗菌和抗炎材料的开发:包括 this compound 在内的 Fmoc 修饰的基本单元已被用于开发具有抗菌和抗炎特性的材料。由于其生物相容性和可生物降解性,这些材料在生物医学领域具有应用 (Schnaider et al., 2019)。

纳米技术应用:this compound 已被用于形成水凝胶,作为稳定荧光少原子银纳米团簇的基质。这些水凝胶由于其独特的形态和荧光特性,在材料科学和纳米技术领域展示出潜力 (Roy & Banerjee, 2011)。

改进固相肽合成(SPPS):研究集中在利用 this compound 改进固相合成肽的方法,提高了肽合成技术的效率和可靠性 (Shapiro et al., 1996)。

合成新型氨基酸衍生物:研究表明 this compound 在合成新型氨基酸衍生物中的有效应用,这对扩大基于肽的药物和材料的范围至关重要 (Kikuchi & Konno, 2013)。

作用机制

Target of Action

Fmoc-D-allo-Thr-OH is a derivative of D-allothreonine . The primary target of this compound is the amine group of amino acids . It serves as a protecting group for amines in organic synthesis .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The mechanism involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This process influences the bioavailability of the compound.

Result of Action

The result of the action of this compound is the protection of the amine group of amino acids during peptide synthesis . This allows for the successful synthesis of complex peptides without unwanted side reactions.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is base-labile, meaning it is sensitive to basic conditions . Moreover, the compound should be stored at room temperature and handled only under the close supervision of those properly qualified in the handling and use of potentially hazardous chemicals .

生化分析

Biochemical Properties

Fmoc-D-allo-Thr-OH is involved in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can also affect its localization or accumulation

属性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-PIGZYNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426319 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130674-54-3 | |

| Record name | Fmoc-D-allo-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。